molecular formula C10H12O B3424356 2,3,4-Trimethylbenzaldehyde CAS No. 34341-28-1

2,3,4-Trimethylbenzaldehyde

Cat. No.: B3424356
CAS No.: 34341-28-1
M. Wt: 148.20 g/mol
InChI Key: RPZOPDOUASNMNP-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring. nih.govdepaul.edu This structural motif imparts a unique reactivity to these molecules. The aromatic ring influences the reactivity of the aldehyde group, and in turn, the aldehyde group directs further substitutions on the aromatic ring. ontosight.aimgc.co.jp

2,3,4-Trimethylbenzaldehyde (B1635407) is a methylated derivative of benzaldehyde (B42025). The presence and position of the three methyl groups on the benzene (B151609) ring introduce steric and electronic effects that differentiate its reactivity from the parent benzaldehyde and its other isomers, such as the more commonly studied 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde). researchgate.net These methyl groups, being electron-donating, can influence the reactivity of the aldehyde and the aromatic ring.

Significance in Advanced Organic Synthesis and Materials Science Precursors

In advanced organic synthesis, precision and the ability to construct complex molecular architectures are paramount. This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its aldehyde group is a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The substitution pattern of the methyl groups can be exploited to direct the stereochemistry of reactions and to impart specific properties to the final products.

The role of aromatic aldehydes as precursors to materials is a growing field of research. While direct applications of this compound in materials science are an emerging area of study, the use of its isomers provides strong evidence for its potential. For instance, 2,4,6-trimethylbenzaldehyde is used as an additive to enhance the thermal and mechanical properties of resins and in the synthesis of photoinitiators. This suggests that the trimethylbenzoyl scaffold is a promising platform for the development of new polymers and functional materials.

Overview of Current Research Trajectories and Academic Relevance

Current research involving substituted benzaldehydes is multifaceted. In organic synthesis, the focus is often on developing new synthetic methodologies that utilize these compounds as starting materials for pharmaceuticals and agrochemicals. For example, derivatives of trimethylbenzaldehyde have been investigated for their biological activities. researchgate.net

In materials science, the academic relevance of compounds like this compound lies in their potential as monomers or building blocks for functional polymers. Research into covalent organic frameworks (COFs) has utilized sterically hindered aldehydes like 2,4,6-trimethylbenzaldehyde to control the structure and properties of these porous materials. nih.gov Furthermore, substituted trimethylbenzaldehydes have been used as precursors for redox-active polymers, indicating a trajectory towards the development of materials for energy storage and electronic applications. iucr.orggoogle.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O nih.gov
Molecular Weight148.20 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number34341-28-1 nih.gov
AppearanceData not available
Boiling PointData not available
Melting PointData not available
DensityData not available
SolubilityData not available

Detailed Research Findings

Synthesis of this compound

The synthesis of polysubstituted benzaldehydes can be achieved through various methods. One common approach is the formylation of the corresponding trimethylbenzene. While specific high-yield syntheses for this compound are not as extensively documented in readily available literature as for its 2,4,6-isomer, general methods for aldehyde synthesis can be applied. These include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, or the oxidation of the corresponding benzyl (B1604629) alcohol. The synthesis of the related 2,4,6-trimethylbenzaldehyde often involves the formylation of mesitylene (B46885).

Role in Organic Synthesis

The aldehyde functionality of this compound is the primary site of its reactivity in organic synthesis. It can undergo a wide array of reactions, making it a versatile building block.

Condensation Reactions: Similar to other aldehydes, it can participate in condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, to form larger, more complex molecules. For instance, the reaction of 2,4,6-trimethylbenzaldehyde with methyl cyanoacetate (B8463686) is a known method for monomer synthesis. depaul.edu

Precursor to other Functional Groups: The aldehyde can be readily oxidized to a carboxylic acid (2,3,4-trimethylbenzoic acid) or reduced to a primary alcohol (2,3,4-trimethylbenzyl alcohol). These transformations open up further avenues for synthetic elaboration.

Precursor for Materials Science

The potential of this compound as a precursor in materials science is an area of active interest, largely inferred from the applications of its isomers and other substituted benzaldehydes.

Polymer Additives: 2,4,6-Trimethylbenzaldehyde is utilized as an additive in resins to improve their physical properties. mgc.co.jp This suggests a similar potential for the 2,3,4-isomer to act as a modifier in polymer formulations.

Monomer for Polymer Synthesis: The aldehyde group can be used in polymerization reactions. For example, condensation with amines can lead to the formation of polyimines (Schiff base polymers). The steric hindrance provided by the methyl groups can influence the polymer's architecture and properties, such as solubility and thermal stability. Research on related compounds like 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde (B3045257) has shown its use as a precursor for redox-active polymer systems. iucr.orggoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOPDOUASNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372909
Record name 2,3,4-trimethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70679-68-4, 34341-28-1
Record name 2,3,4-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylbenzaldehyde
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Synthetic Methodologies for 2,3,4 Trimethylbenzaldehyde and Its Analogs

Classical Formylation Approaches to Substituted Benzaldehydes

Classical formylation reactions are foundational in organic chemistry for the introduction of an aldehyde group onto an aromatic ring. For polysubstituted benzenes like the precursor to 2,3,4-trimethylbenzaldehyde (B1635407), these methods often require careful consideration of steric and electronic effects.

Vilsmeier-Haack Formylation from Substituted Benzenes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is a substituted chloroiminium ion, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.orgyoutube.com The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. wikipedia.orgnrochemistry.comchemeurope.com Subsequent hydrolysis of this intermediate yields the corresponding aryl aldehyde. jk-sci.comwikipedia.org

For the synthesis of this compound, the starting material would be 1,2,3-trimethylbenzene (B126466) (hemimellitene). wikipedia.org The three methyl groups on the benzene (B151609) ring are electron-donating, thus activating the ring for electrophilic aromatic substitution. However, the substitution pattern is influenced by both electronic and steric factors. jk-sci.comnrochemistry.com Formylation is generally favored at the less sterically hindered para position on a substituted benzene ring. jk-sci.com In the case of 1,2,3-trimethylbenzene, the potential sites for formylation are positions 4, 5, and 6. The Vilsmeier-Haack reaction on 1,2,3-trimethylbenzene would be expected to yield a mixture of isomers, with this compound being a significant product. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can be optimized to favor the desired isomer. jk-sci.com

Table 1: Vilsmeier-Haack Reaction Parameters

Parameter Description
Reactants Electron-rich aromatic compound (e.g., 1,2,3-trimethylbenzene), N,N-disubstituted formamide (B127407) (e.g., DMF), Acid chloride (e.g., POCl₃)
Reagent Vilsmeier reagent (a substituted chloroiminium salt)
Mechanism Electrophilic aromatic substitution followed by hydrolysis
Regioselectivity Influenced by both electronic effects of substituents and steric hindrance. jk-sci.comnrochemistry.com
Solvents Common solvents include dichloromethane (B109758) (DCM), DMF, and POCl₃. nrochemistry.com

Adaptations of Gattermann-Koch Synthesis for Sterically Hindered Aromatic Systems

The Gattermann-Koch reaction is another classical method for formylating aromatic compounds, particularly useful for the synthesis of benzaldehyde (B42025) from benzene. testbook.com It traditionally involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often with a co-catalyst such as copper(I) chloride. testbook.comwikipedia.orgdoubtnut.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org

A significant limitation of the standard Gattermann-Koch reaction is its general inapplicability to phenol (B47542) and phenol ether substrates. testbook.comwikipedia.org Moreover, its effectiveness can be diminished with highly substituted or sterically hindered aromatic rings. For a substrate like 1,2,3-trimethylbenzene, the steric hindrance presented by the three methyl groups could pose a challenge for the traditional Gattermann-Koch conditions.

To address these limitations, modifications to the Gattermann reaction have been developed. One important variation is the Gattermann reaction (as distinct from Gattermann-Koch), which uses hydrogen cyanide (HCN) and HCl with a Lewis acid. wikipedia.org A safer and more practical adaptation, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. thermofisher.com This method has been successfully applied to the formylation of mesitylene (B46885) (1,3,5-trimethylbenzene) to produce mesitaldehyde, demonstrating its utility for some sterically hindered systems. wikipedia.org Applying such modified Gattermann conditions to 1,2,3-trimethylbenzene could potentially offer a viable route to this compound, although the regioselectivity would need to be carefully controlled.

Table 2: Comparison of Gattermann and Gattermann-Koch Reactions

Feature Gattermann-Koch Reaction Gattermann Reaction (Adams Modification)
Formylating Agent Carbon Monoxide (CO) and HCl Zinc Cyanide (Zn(CN)₂) and HCl
Catalyst AlCl₃, often with CuCl Lewis Acid (e.g., AlCl₃)
Substrate Scope Generally restricted to alkylbenzenes; not suitable for phenols/phenol ethers. thermofisher.com Broader scope, including phenols, phenolic ethers, and some heteroaromatic compounds. thermofisher.com
Applicability to Hindered Systems Can be limited by steric hindrance. Has shown success with some sterically hindered substrates like mesitylene. wikipedia.org

Oxidative Transformations of Methyl-Substituted Aromatic Precursors

An alternative synthetic strategy involves the oxidation of a methyl group on a pre-existing trimethylbenzene or trimethyltoluene scaffold. This approach avoids the challenges of controlling regioselectivity in electrophilic aromatic substitution on a highly substituted ring.

Oxidation of Corresponding Trimethylbenzenes and Trimethyltoluenes

The direct oxidation of one of the methyl groups of 1,2,3-trimethylbenzene (hemimellitene) to an aldehyde function presents a direct route to a mixture of trimethylbenzaldehyde isomers, including this compound. Similarly, starting with a trimethyltoluene, where one of the methyl groups is already differentiated (e.g., as a benzyl (B1604629) halide), can provide a more selective pathway.

Various oxidizing agents can be employed for this transformation. For instance, oxidation of mesitylene (1,3,5-trimethylbenzene) with a mild oxidizing agent like manganese dioxide can yield 3,5-dimethylbenzaldehyde. wikipedia.org This suggests that similar controlled oxidation of hemimellitene could potentially yield this compound. The challenge lies in achieving selective oxidation of only one methyl group to the aldehyde stage without further oxidation to the carboxylic acid or oxidation of the other methyl groups.

Selective Oxidation of Side Chains

Achieving selective oxidation of a single methyl group in a polysubstituted aromatic compound like 1,2,3-trimethylbenzene is a significant synthetic challenge. The reactivity of the three methyl groups is similar, making it difficult to target just one. However, various methods have been developed for the selective oxidation of benzylic C-H bonds.

One approach involves the use of specific catalysts and reaction conditions that favor mono-oxidation. For example, cerium-modified silver catalysts have been investigated for the selective side-chain oxidation of alkyl aromatic compounds. dtu.dk Another strategy is to introduce a directing group onto the aromatic ring that positions the oxidizing agent in proximity to a specific methyl group. Alternatively, a two-step process involving radical halogenation followed by hydrolysis can be employed. Benzylic bromination with a reagent like N-bromosuccinimide (NBS) under radical initiation conditions would form a bromomethyl-dimethylbenzene. Subsequent hydrolysis of the benzylic bromide would then yield the corresponding benzyl alcohol, which can be readily oxidized to the aldehyde using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The initial bromination step would likely produce a mixture of isomers, but these may be separable, allowing for the isolation of the precursor to this compound.

Catalytic Synthesis Strategies for Alkyl Aromatic Aldehydes

Modern synthetic chemistry has increasingly focused on the development of catalytic methods for the efficient and selective synthesis of aromatic aldehydes. These approaches often offer advantages in terms of milder reaction conditions, higher selectivity, and reduced waste compared to classical stoichiometric methods.

For the synthesis of alkyl aromatic aldehydes, catalytic carbonylation reactions represent a powerful tool. These reactions involve the introduction of a carbonyl group (C=O) using carbon monoxide in the presence of a transition metal catalyst. For example, palladium-catalyzed carbonylation of aryl halides or triflates is a well-established method for preparing aromatic aldehydes. In the context of this compound, this would involve the preparation of a halo-trimethylbenzene, such as 4-bromo-1,2,3-trimethylbenzene, followed by a catalytic carbonylation reaction.

Recent advancements have also focused on the direct C-H functionalization of aromatic rings. Iridium(III)-catalyzed ortho-C-H alkylations of aromatic aldehydes using alkyl boron reagents have been reported, demonstrating the potential for direct modification of aldehyde products. nih.gov While this specific example relates to alkylation, the underlying principles of directed C-H activation could potentially be adapted for the direct formylation of specific C-H bonds in precursors like 1,2,3-trimethylbenzene, offering a highly efficient and atom-economical route to this compound. Furthermore, synergistic palladium/copper-catalyzed reactions have been developed for the allylic cross-coupling using aromatic aldehydes as α-alkoxyalkyl anions, showcasing the versatility of catalytic systems in manipulating aldehyde functionalities. beilstein-journals.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,2,3-trimethylbenzene
N,N-dimethylformamide
Phosphorus oxychloride
Carbon monoxide
Hydrogen chloride
Aluminum chloride
Copper(I) chloride
Hydrogen cyanide
Zinc cyanide
Mesitylene
Mesitaldehyde
Manganese dioxide
3,5-dimethylbenzaldehyde
N-bromosuccinimide
Pyridinium chlorochromate
4-bromo-1,2,3-trimethylbenzene
Benzaldehyde
Benzene
Phenol
Toluene (B28343)
Xylene
Trimesic acid
Mesitol
Mesityl bromide
Uvitic acid
Pyruvic acid
Dichloromethyl methyl ether
Silver trifluoromethanesulfonate
Anisole
Thioanisole
Resorcinol
1,6-Dimethylnaphthalene
Anthracene
Indole
Furan (B31954)
Pyrrole
Thiophene
Benzanilide
Dimethylaniline
Triphenylamine
Tris(4-formylphenyl)amine
Acetaldehyde
Butyric acid
Benzyl alcohol
Benzoic acid

Transition Metal-Mediated Carbonylation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient pathways for the formation of carbonyl compounds. sioc-journal.cn Carbonylation reactions, in particular, utilize carbon monoxide (CO) as a C1 building block to introduce an aldehyde functional group onto an aromatic ring. sioc-journal.cnethernet.edu.et Metals such as palladium, rhodium, iridium, copper, and ruthenium are effective catalysts for these transformations. sioc-journal.cn The general approach involves the activation of C-H or C-X (where X is a halogen) bonds, followed by the insertion of CO. sioc-journal.cnresearchgate.net

Reductive carbonylation presents an interesting route for the synthesis of aromatic aldehydes from readily available starting materials. ethernet.edu.et For instance, aryl iodides can be converted to their corresponding aldehydes in good yields using a Pd(acac)2/dppm system under syngas pressure. ethernet.edu.et While highly effective, the handling of gaseous and often toxic carbon monoxide necessitates the development of CO surrogates, such as formates, alcohols, and aldehydes, which can release CO in situ. sioc-journal.cn

Catalyst SystemSubstrateProductYield (%)Reference
Pd(acac)2/dppmAryl iodidesAromatic aldehydesGood ethernet.edu.et
Rh(I) systemAromatic aldehydesBiaryl productGood snnu.edu.cn
Pd-catalysisAzobenzene and aldehydesAcylated azobenzenesModerate to good nih.gov

This table summarizes selected examples of transition metal-mediated carbonylation and related reactions for the synthesis of aromatic carbonyl compounds.

Utilization of Solid Acid Catalysts in Aromatic Aldehyde Synthesis

Solid acid catalysts have emerged as a greener alternative to traditional liquid acids, offering advantages such as ease of preparation, reduced environmental impact, and good catalytic activity. sioc-journal.cn These catalysts, which include zeolites, metal oxides, and supported acids, are effective in various reactions, including alkylation and esterification. sioc-journal.cnmdpi.com In the context of aromatic aldehyde synthesis, solid acids can play a crucial role. For example, a solid super acidic catalyst, such as SO42-/ZrO2 loaded with a transition metal, has been explored for the catalytic synthesis of methyl-substituted benzaldehydes. google.com However, the yield for some specific products like methyl benzaldehyde was reported to be low. google.com

Researchers have also developed silica-based solid-acid catalysts. frontiersin.org For instance, a 3D porous silica (B1680970) material functionalized with sulfonic acid groups (3D SiO2-NH-SO3H) has demonstrated excellent catalytic performance in the reaction of alcohols with 3,4-dihydro-2H-pyran, achieving high yields in short reaction times and showing good recyclability. frontiersin.org While not a direct synthesis of this compound, this highlights the potential of solid acid catalysts in related transformations.

CatalystReaction TypeKey FeatureReference
SO42-/ZrO2 with transition metalCarbonylationSynthesis of methyl-substituted benzaldehydes google.com
3D SiO2-NH-SO3HAcetalizationHigh yield, recyclability frontiersin.org
IL/Fe-SBA-15EsterificationContains both Brønsted and Lewis acid sites mdpi.com

This table provides an overview of different solid acid catalysts and their applications in organic synthesis.

Ionic Liquid-Assisted Synthesis Protocols

Ionic liquids (ILs) are salts with low melting points that have gained attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and designable nature. nih.govbenthamdirect.comresearchgate.net They can be tailored with specific functional groups to act as catalysts for various reactions. nih.gov

In the synthesis of aromatic aldehyde derivatives, ionic liquids have shown significant promise. For example, functionalized ionic liquids have been used to catalyze aldol (B89426) condensation reactions of aromatic aldehydes with acetone, achieving product yields of around 90% under microwave irradiation. nih.gov The ionic liquids could also be recovered and reused multiple times without a significant loss of activity. nih.gov Another study demonstrated the use of 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) as a catalyst for the Knoevenagel condensation of pyrazole (B372694) aromatic aldehydes with malononitrile, resulting in high product yields (80-95%) under microwave conditions. benthamdirect.com Triethylammonium hydrogen sulfate (B86663), another ionic liquid, has been employed as a catalyst for the synthesis of bis(indoyl)methanes from various aldehydes in high yields at room temperature. tandfonline.com

Ionic LiquidReaction TypeYield (%)Key AdvantageReference
Quaternary ammonium (B1175870) & tetrabutylphosphonium (B1682233) ILsAldol Condensation~90Reusability, microwave-assisted nih.gov
1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH)Knoevenagel Condensation80-95High yield, mild conditions benthamdirect.com
Triethylammonium hydrogen sulfateBis(indoyl)methane synthesis82-98Room temperature, cost-effective tandfonline.com

This table showcases the application of various ionic liquids in the synthesis of aromatic aldehyde derivatives.

Multistep Derivatization from Functionally Substituted Precursors (e.g., O-Alkylation and Formylation)

A common and effective strategy for synthesizing this compound and its analogs, such as 2,3,4-trimethoxybenzaldehyde (B140358), involves a multistep sequence starting from a functionally substituted precursor. chemicalbook.comchemicalbook.com This approach often includes O-alkylation followed by a formylation step. chemicalbook.comchemicalbook.comgoogle.com

For the synthesis of 2,3,4-trimethoxybenzaldehyde, a typical starting material is pyrogallol (B1678534). google.com The first step is an O-alkylation reaction where the hydroxyl groups of pyrogallol are methylated using an alkylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide. google.com This reaction yields the intermediate 1,2,3-trimethoxybenzene (B147658). chemicalbook.comgoogle.com

The subsequent step is the formylation of 1,2,3-trimethoxybenzene to introduce the aldehyde group. chemicalbook.comgoogle.com This is commonly achieved through the Vilsmeier-Haack reaction, which employs a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride. chemicalbook.comgoogle.com The reaction is typically carried out at elevated temperatures (e.g., 80-85 °C), and the final product, 2,3,4-trimethoxybenzaldehyde, can be isolated with high purity and good yield. google.com An alternative starting material for a similar sequence is 2,3,4-trihydroxybenzaldehyde, which can be methylated using dimethyl sulfate and a phase transfer catalyst. chemicalbook.com

Starting MaterialKey ReactionsIntermediateFinal ProductOverall YieldReference
PyrogallolO-alkylation, Formylation1,2,3-Trimethoxybenzene2,3,4-Trimethoxybenzaldehyde~75% chemicalbook.comgoogle.comgoogle.com
2,3,4-TrihydroxybenzaldehydeO-alkylation, Formylation-2,3,4-Trimethoxybenzaldehyde82.9% (for an intermediate step) chemicalbook.com

This table outlines the multistep synthesis of 2,3,4-trimethoxybenzaldehyde from different precursors.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Chemo-, regio-, and stereoselectivity are critical considerations in the synthesis of complex organic molecules like this compound and its analogs, ensuring the desired isomer is formed. mdpi.commasterorganicchemistry.com

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net For example, in a molecule containing both an alkene and a ketone, a chemoselective reaction would target only one of these groups. researchgate.net

Regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.com In the formylation of substituted aromatic compounds, the position of the newly introduced formyl group is determined by the directing effects of the substituents already present on the ring. purechemistry.orgwikipedia.org For instance, in the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene to produce 2,3,4-trimethoxybenzaldehyde, the formyl group is directed to the position ortho to one methoxy (B1213986) group and para to another, a result of the combined electronic effects of the three methoxy groups.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com While not a primary concern in the synthesis of the achiral this compound itself, it becomes crucial when chiral centers are present in the starting materials or are created during the reaction. Many modern synthetic methods are designed to be highly stereoselective, yielding a single enantiomer or diastereomer. mdpi.com

The synthesis of 2,4,6-trimethylbenzaldehyde (B22134) provides a good example of regioselectivity. The Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring, when applied to mesitylene (1,3,5-trimethylbenzene), yields 2,4,6-trimethylbenzaldehyde due to the ortho, para-directing nature of the methyl groups.

Reactivity and Mechanistic Studies of 2,3,4 Trimethylbenzaldehyde

Aldehyde Group Transformations

The aldehyde functional group in 2,3,4-trimethylbenzaldehyde (B1635407) is a primary site for a range of chemical reactions, allowing for its conversion into a diverse array of other functional groups and molecular architectures.

Nucleophilic Addition Reactions and Adduct Formation

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. The carbon atom of the carbonyl is electrophilic and is attacked by nucleophiles. This initial attack leads to the formation of a tetrahedral intermediate, which can then be protonated to yield the final addition product.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound would result in the formation of a cyanohydrin, specifically 2-hydroxy-2-(2,3,4-trimethylphenyl)acetonitrile. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN-), a potent nucleophile.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted styrene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 1-ethenyl-2,3,4-trimethylbenzene. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. mnstate.eduutahtech.edulibretexts.orgyoutube.commasterorganicchemistry.com

Nucleophilic Addition ReactionNucleophileExpected Product
Grignard ReactionR-MgXSecondary Alcohol
Cyanohydrin FormationHCN/CN-Cyanohydrin
Wittig ReactionPh3P=CR2Alkene
Table 1: Expected Products from Nucleophilic Addition Reactions of this compound.

Condensation Reactions: Formation of Imines, Enamines, and Complex Heterocyclic Systems

Condensation reactions of this compound with amines lead to the formation of carbon-nitrogen double bonds, providing access to a variety of nitrogen-containing compounds.

Imines and Enamines: Primary amines react with this compound in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction proceeds through a hemiaminal intermediate which then dehydrates to form the imine. Secondary amines, lacking a second proton on the nitrogen, react to form enamines if there is an alpha-proton on the aldehyde, which is not the case for benzaldehydes.

Complex Heterocyclic Systems: The reactivity of the aldehyde group in this compound makes it a potential precursor for the synthesis of complex heterocyclic systems.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. ebrary.netwikipedia.orgchemeurope.comnih.govthermofisher.com The reaction of this compound with a phenylethylamine derivative, for instance, could potentially yield a substituted tetrahydroisoquinoline. The success of this reaction is dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine. wikipedia.org

Hantzsch Dihydropyridine Synthesis: This is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine. acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.orgnih.gov this compound could serve as the aldehyde component in this synthesis, leading to the formation of a 4-(2,3,4-trimethylphenyl)-1,4-dihydropyridine derivative. These products can then be oxidized to the corresponding pyridines. acs.org

Condensation ReactionReactantsExpected Heterocyclic Product
Pictet-Spengler Reactionβ-arylethylamineTetrahydroisoquinoline
Hantzsch Dihydropyridine Synthesisβ-ketoester, Ammonia/Ammonium AcetateDihydropyridine
Table 2: Potential Heterocyclic Systems from Condensation Reactions of this compound.

Oxidative Pathways to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 2,3,4-trimethylbenzoic acid. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+). More environmentally benign methods utilizing catalysts and hydrogen peroxide have also been developed for the oxidation of benzaldehydes. nih.gov

Reductive Conversions to Benzylic Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2,3,4-trimethylphenyl)methanol. This transformation can be achieved using various reducing agents.

Metal Hydride Reductions: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reagents for the reduction of aldehydes to alcohols. libretexts.orgugm.ac.idic.ac.ukadichemistry.comyoutube.comumass.eduucalgary.cayoutube.comresearchgate.net Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous, aprotic solvents. libretexts.orgadichemistry.comyoutube.com

Reducing AgentSolventProduct
Sodium Borohydride (NaBH4)Protic (e.g., Ethanol)(2,3,4-trimethylphenyl)methanol
Lithium Aluminum Hydride (LiAlH4)Aprotic (e.g., Diethyl ether, THF)(2,3,4-trimethylphenyl)methanol
Table 3: Common Reducing Agents for the Conversion of this compound to (2,3,4-trimethylphenyl)methanol.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is influenced by the electronic effects of the attached substituents.

Electrophilic Aromatic Substitution Patterns on the Trimethylbenzene Core

The three methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the aldehyde group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. libretexts.orguomustansiriyah.edu.iqyoutube.com

In this compound, the positions on the aromatic ring are C1 (with the CHO group), C2, C3, C4 (with methyl groups), C5, and C6. The available positions for substitution are C5 and C6.

Directing effect of the methyl groups: The methyl groups at C2, C3, and C4 will activate the ring and direct incoming electrophiles to the positions ortho and para to them. The C2-methyl group directs to C3 (occupied) and C1/C6. The C3-methyl group directs to C2/C4 (occupied) and C5. The C4-methyl group directs to C3/C5.

Directing effect of the aldehyde group: The aldehyde group at C1 is deactivating and directs incoming electrophiles to the meta positions, which are C3 (occupied) and C5.

Considering the combined effects, the C5 position is strongly favored for electrophilic attack. It is meta to the deactivating aldehyde group and ortho/para to the activating methyl groups at C3 and C4. The C6 position is ortho to the C1-aldehyde group, which is a disfavored position for substitution due to the deactivating nature of the aldehyde. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position. fiveable.me For example, nitration of benzaldehyde (B42025) typically yields the meta-substituted product. libretexts.orguomustansiriyah.edu.iq While specific experimental data on the electrophilic substitution of this compound is limited, the analysis of substituent effects provides a strong prediction of the regiochemical outcome. ucalgary.ca

Radical Reactions and Environmental Chemical Fate (e.g., Interactions with OH Radicals)

The atmospheric fate of this compound, like other volatile organic compounds (VOCs), is primarily governed by its reaction with hydroxyl (OH) radicals. The OH radical is a key oxidant in the troposphere, initiating degradation pathways that influence air quality. The reaction between an aromatic aldehyde and OH radicals can proceed through two main pathways: hydrogen abstraction from the aldehydic group (-CHO) or from the methyl substituents, and OH radical addition to the aromatic ring.

Experimental studies using relative rate methods have determined the rate constants for the gas-phase reactions of OH radicals with various trimethyl-substituted aromatic compounds. While a specific rate constant for this compound is not available, data for analogous compounds provide a strong basis for estimating its reactivity. The rate constant for the reaction of OH radicals with 2,4,5-trimethylbenzaldehyde (B1202114) at 298 K is (4.27 ± 0.39) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.govacs.orgresearchgate.net. The reactivity is influenced by the number and position of the methyl groups on the benzene ring, which activate the ring towards electrophilic addition by the OH radical.

The degradation of 1,2,3-trimethylbenzene (B126466), a precursor, is initiated by OH radicals primarily through an addition mechanism, leading to various products that can subsequently photolyze nih.gov. The reaction of the OH-aromatic adduct with molecular oxygen (O₂) leads to the formation of peroxy radicals, which can undergo complex reactions to form ring-opened products like dicarbonyls (e.g., methylglyoxal, biacetyl) and other oxygenated derivatives nih.govacs.org. The formation of 2,4,5-trimethylbenzaldehyde itself is a minor product (3.3 ± 0.7% yield) from the OH-initiated oxidation of 1,2,4,5-tetramethylbenzene, indicating that H-abstraction from a methyl group is a viable, though minor, pathway nih.govacs.org.

Table 1: Rate Constants for the Reaction of OH Radicals with Trimethyl-Substituted Aromatic Compounds at 298 K

CompoundRate Constant (kOH) (cm3 molecule-1 s-1)Reference
2,4,5-Trimethylbenzaldehyde4.27 x 10-11 nih.govacs.orgresearchgate.net
1,2,4,5-Tetramethylbenzene5.55 x 10-11 acs.orgresearchgate.net
Pentamethylbenzene1.03 x 10-10 acs.orgresearchgate.net
1,2,3-Trimethylbenzene (Calculated)5.57 x 10-11 nih.gov

Photochemical Reactions and Cycloaddition Chemistry

Photochemical reactions are crucial in understanding the reactivity of carbonyl compounds like this compound. Upon absorption of ultraviolet light, the carbonyl group can be promoted to an electronically excited state, enabling it to undergo reactions not accessible in the ground state. A prominent example of such a reaction is the [2+2] photocycloaddition, which allows for the synthesis of strained four-membered ring systems.

Paternò-Büchi Reactions and Stereochemical Control

The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane (B1205548) ring wikipedia.orgslideshare.net. This reaction is a powerful tool in organic synthesis for creating functionalized oxetanes nih.gov. For aromatic aldehydes like benzaldehyde, the reaction typically proceeds through the n,π* triplet excited state cambridgescholars.com.

In the context of this compound, the reaction would involve the photoexcited aldehyde adding across the double bond of an alkene partner. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are dictated by several factors, including the stability of the 1,4-diradical intermediate that is formed upon the initial bond formation between the carbonyl oxygen and one of the alkene carbons cambridgescholars.comresearchgate.netdoaj.org.

Regioselectivity: The initial bonding occurs to form the more stable of the two possible diradical intermediates. For an unsymmetrical alkene, the carbonyl oxygen will preferentially add to the more substituted carbon of the double bond, as this allows the radical to be on the more stable position. The presence of electron-donating methyl groups on the benzaldehyde ring can influence the electronic properties of the excited state but the primary determinant of regioselectivity is often the stability of the intermediate diradical formed with the alkene cambridgescholars.comresearchgate.net.

Stereochemical Control: The stereochemistry of the final oxetane product is often controlled by the relative stability of the conformers of the diradical intermediate and the dynamics of intersystem crossing from the triplet to the singlet state, which is necessary for the final ring-closing bond formation nih.gov. For reactions involving benzaldehyde and furan (B31954) derivatives, the exo isomer is often the major product doaj.orgphotobiology.com. The steric bulk of the substituents on both the aldehyde and the alkene plays a significant role. For this compound, the methyl groups adjacent to the carbonyl group would exert steric hindrance, influencing the approach of the alkene and potentially favoring the formation of specific diastereomers slideshare.net. For example, in reactions with certain enecarbamates, an increase in the steric bulk of substituents shifts the diastereomeric ratio toward the thermodynamically more stable product researchgate.net.

Elucidation of Reaction Mechanisms and Kinetics through Experimental and Computational Methods

The detailed understanding of the reactivity of this compound relies on a combination of experimental and computational approaches. These methods provide critical data on reaction rates (kinetics) and the step-by-step pathways of reactions (mechanisms).

Experimental Methods: Kinetic data for gas-phase reactions, such as the interaction with OH radicals, are frequently determined using simulation chambers and relative rate techniques acs.orgcaltech.edu. In this method, the decay of the target compound is measured relative to a reference compound whose reaction rate constant is well-known. Absolute methods, such as flash photolysis resonance fluorescence, can also be employed to directly measure reaction rates under pseudo-first-order conditions copernicus.org. Product studies, often utilizing gas chromatography (GC) and mass spectrometry (MS), are essential for identifying the final products of a reaction, which provides crucial evidence for proposed mechanisms nih.govacs.org. For photochemical reactions like the Paternò-Büchi reaction, kinetic studies can help determine quantum yields and identify the nature of the excited state (singlet or triplet) involved cambridgescholars.com.

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms at the molecular level rsc.orgresearchgate.netrsc.org. Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation barriers, which can be used to predict reaction rates and explain observed selectivities nih.gov. For instance, DFT calculations have been used to study the atmospheric oxidation of trimethylbenzenes, showing that OH addition is the dominant pathway and predicting the branching ratios for addition at different ring positions nih.gov. In the context of the Paternò-Büchi reaction, computational analysis can determine the relative stabilities of different diradical intermediates and transition states, thereby explaining the observed regio- and stereoselectivity doaj.org. These theoretical models are invaluable for interpreting experimental results and for predicting the reactivity of compounds where experimental data is scarce.

Applications of 2,3,4 Trimethylbenzaldehyde in Advanced Chemical Research

Precursor in Fine Chemical Synthesis

2,3,4-Trimethylbenzaldehyde (B1635407) serves as a valuable starting material in the field of fine chemical synthesis, providing a versatile scaffold for the construction of more elaborate molecular architectures. Its unique substitution pattern, featuring both an aldehyde functional group and three methyl groups on the aromatic ring, allows for a variety of chemical transformations.

Construction of Complex Organic Molecules

The aldehyde group of this compound is a key reactive site for building molecular complexity. It readily undergoes reactions such as the Wittig reaction, which can convert the aldehyde into an alkene, providing a gateway to a wide range of organic compounds. Additionally, the aldehyde can be reduced to the corresponding alcohol or oxidized to a carboxylic acid, further expanding its synthetic utility.

The methyl groups on the benzene (B151609) ring can also be functionalized, although they are generally less reactive than the aldehyde. Under specific conditions, these methyl groups can undergo reactions, allowing for the introduction of other functional groups onto the aromatic ring. This multi-faceted reactivity makes this compound a useful intermediate in the synthesis of various organic molecules, including those with potential biological activity. While specific, complex bioactive molecules derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various complex organic structures.

Synthesis of Chalcone (B49325) Scaffolds and Diverse Heterocyclic Compounds

One of the most significant applications of this compound in organic synthesis is its use in the Claisen-Schmidt condensation to form chalcones. wikipedia.orggordon.edutaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aldehyde (in this case, this compound) with a ketone, typically an acetophenone (B1666503). wikipedia.orggordon.edu

The resulting chalcones, which are α,β-unsaturated ketones, are important intermediates for the synthesis of a wide variety of heterocyclic compounds, such as flavonoids, pyrazolines, and isoxazoles. taylorandfrancis.com These heterocyclic compounds are of great interest due to their diverse pharmacological activities. The general scheme for the Claisen-Schmidt condensation is presented below:

Reactant 1Reactant 2CatalystProduct
This compoundSubstituted AcetophenoneBase (e.g., NaOH, KOH)Substituted Chalcone

The reaction conditions for the Claisen-Schmidt condensation can be optimized to achieve high yields of the desired chalcone product. nih.gov The reactivity of the substituted benzaldehyde (B42025) and acetophenone can influence the reaction rate and outcome. nih.gov

Utilization in the Preparation of Substituted Benzene and Related Aromatic Systems

Substituted benzaldehydes are fundamental building blocks in organic chemistry for the synthesis of polysubstituted aromatic systems. google.comliberty.edu The aldehyde group in this compound can be used to direct the introduction of new substituents onto the aromatic ring. For instance, the aldehyde can be converted into other functional groups that have different directing effects in electrophilic aromatic substitution reactions.

Furthermore, the existing methyl groups influence the position of incoming substituents. The interplay between the directing effects of the aldehyde (or its derivatives) and the methyl groups allows for the regioselective synthesis of specifically substituted benzene rings. While direct examples of further substitution on the this compound ring are not prevalent in the searched literature, the principles of electrophilic aromatic substitution suggest that the electronic nature of the aldehyde and the steric hindrance from the methyl groups would control the position of any new substituent.

Role in Materials Science and Polymer Chemistry

The chemical reactivity of this compound also lends itself to applications in the field of materials science and polymer chemistry.

Function as Cross-linking Agents and Modifiers in Resin Formulations

Synthesis of Photoinitiators and Related Photoluminescent Materials

Aromatic aldehydes and ketones are known to have applications as photoinitiators in polymerization reactions. beilstein-journals.org Upon absorption of light, these molecules can generate radical species that initiate the polymerization process. Benzaldehyde itself has been studied for its photochemical properties and its ability to initiate polymerization. beilstein-journals.org

Substituted benzaldehydes can have tailored absorption characteristics and photoinitiation efficiencies. The trimethyl substitution on this compound would likely influence its photophysical properties, such as its absorption spectrum and the lifetime of its excited states. While direct synthesis of photoinitiators from this compound is not explicitly detailed in the available research, its structural similarity to other known photoinitiator precursors suggests its potential in this area. The synthesis of novel benzophenone-based photoinitiators often involves the modification of substituted aromatic rings, indicating a pathway where this compound could be a valuable starting material. researchgate.netbohrium.com

Application as a Promoter in Directional Polymerization Processes (e.g., Polypropylene)

Extensive research into the applications of this compound has not yielded specific studies demonstrating its use as a promoter in directional polymerization processes, such as for polypropylene.

Precursor for Specialized Functional Materials (e.g., Quinone-Based Electrochemical Actuators)

Currently, there is a lack of available scientific literature detailing the use of this compound as a direct precursor for the synthesis of specialized functional materials like quinone-based electrochemical actuators.

Natural Products Chemistry and Phytochemistry Research

Identification and Quantification in Plant Essential Oils (e.g., Eryngium Species, Cenolophium denudatum)

This compound is a notable aromatic aldehyde found in the essential oils of various plant species, particularly within the Apiaceae family. Its presence is a significant characteristic of the chemical profile of certain plants, contributing to their aromatic properties.

Occurrence in Eryngium Species:

Research has consistently identified this compound in the essential oils of several Eryngium species. For instance, in Eryngium maritimum (Sea Holly), this compound has been detected in multiple parts of the plant. One study found it to be a dominant constituent in the leaves (11.3%) and in shoot cultures (11.3%) mdpi.comnih.govsigmaaldrich.com. The root essential oil of the same species also contained this compound, albeit at a lower concentration of 5.6% mdpi.com. It is important to note that various isomers of trimethylbenzaldehyde are often found in high concentrations in the essential oils of different parts of E. maritimum and other Eryngium species, which can make unambiguous identification challenging due to the similarity of their mass spectra mdpi.com.

In another species, Eryngium planum, this compound was found to be a main component in the root oil and in vitro shoot oil, alongside (Z)-falcarinol nih.gov. The identification of different isomers, such as 2,4,5-trimethylbenzaldehyde (B1202114) and 2,3,6-trimethylbenzaldehyde, in other Eryngium species highlights the chemical diversity within this genus mdpi.com.

The table below summarizes the quantification of this compound in different parts of Eryngium maritimum.

Plant PartPercentage of this compound in Essential Oil
Leaves11.3%
Shoot Culture11.3%
Roots5.6%

Occurrence in Cenolophium denudatum:

This compound has also been reported to be a constituent of the plant Cenolophium denudatum.

Contributions to Understanding Biosynthetic Pathways for Aromatic Aldehydes in Biological Systems

While the specific biosynthetic pathway of this compound has not been extensively elucidated, its identification in plants like Eryngium species contributes to the broader understanding of aromatic aldehyde biosynthesis in biological systems. The formation of aromatic aldehydes in plants is a complex process, and the presence of various methylated benzaldehyde isomers suggests intricate enzymatic modifications of a common benzaldehyde precursor. The study of such compounds in their natural sources provides valuable insights into the enzymatic machinery responsible for methylation and other modifications of the benzene ring, which are crucial for the chemical diversity observed in plant secondary metabolites.

Advanced Analytical Characterization and Method Development for 2,3,4 Trimethylbenzaldehyde

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 2,3,4-trimethylbenzaldehyde (B1635407), with each technique offering unique insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the three methyl groups. The chemical shift (δ) of the aldehydic proton is expected to appear significantly downfield. The aromatic region would show signals for the two protons on the benzene (B151609) ring, with their splitting patterns revealing their coupling and relative positions. The three methyl groups would appear as singlet signals in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov This includes the carbonyl carbon of the aldehyde group, the four distinct aromatic carbons of the benzene ring, and the carbons of the three methyl groups. The specific chemical shifts are crucial for confirming the 2,3,4-substitution pattern of the methyl groups on the aromatic ring.

Table 1: Predicted NMR Data for this compound

Type Predicted Chemical Shift (δ, ppm) Description
¹H NMR ~10.0 - 10.5 Aldehyde proton (CHO)
~7.0 - 7.8 Aromatic protons (Ar-H)
~2.2 - 2.5 Methyl protons (CH₃)
¹³C NMR ~190 - 195 Aldehyde carbonyl carbon (C=O)
~125 - 145 Aromatic carbons (Ar-C)
~15 - 22 Methyl carbons (CH₃)

Note: These are approximate chemical shift ranges. Actual values can vary based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the aldehyde group. Additional peaks corresponding to aromatic C=C stretching, C-H stretching from the methyl and aromatic groups, and the characteristic C-H stretching of the aldehyde group would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron systems that act as chromophores. The benzaldehyde (B42025) moiety, with its carbonyl group conjugated to the aromatic ring, is expected to show strong UV absorption. The analysis of the wavelength of maximum absorbance (λmax) helps in characterizing the chromophoric system.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Description
~2900-3000 C-H Stretch Aromatic and Aliphatic C-H bonds
~2720 & ~2820 C-H Stretch Aldehyde C-H (Fermi doublets)
~1700 C=O Stretch Strong absorption from the aldehyde carbonyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₀H₁₂O, corresponding to a molecular weight of approximately 148.20 g/mol . nih.gov

In the mass spectrum, the peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which directly confirms the molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the formyl group (M-29, loss of CHO), and subsequent cleavages of the alkyl side chains.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Interpretation
148 Molecular Ion [M]⁺
147 [M-H]⁺, loss of the aldehydic proton
119 [M-CHO]⁺, loss of the formyl radical

Note: Relative intensities of fragments depend on the ionization energy and technique used.

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities, including isomeric forms, and for quantifying its purity.

Gas Chromatography (GC) and Retention Index Studies for Volatile Profile Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its differential interactions with the stationary phase.

Retention indices, such as the Kovats Retention Index, are used to standardize retention times, aiding in compound identification by comparing values against databases. nih.gov These indices are calculated based on the retention times of n-alkane standards. The retention index of this compound will differ on polar and non-polar GC columns, providing a robust method for its identification in complex mixtures. For instance, its retention index has been reported on various stationary phases, allowing for differentiation from other isomers. nih.govnist.gov

Table 4: Reported Kovats Retention Indices for this compound

Column Type Stationary Phase Retention Index Reference
Standard Non-Polar BPX-5 1312 nist.gov
Standard Non-Polar (e.g., DB-5) 1277, 1331 nih.gov
Semi-Standard Non-Polar Not Specified 1312, 1315 nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Non-Volatile Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to analyze a wide range of compounds. sigmaaldrich.com It is particularly useful for assessing the purity of this compound and detecting any non-volatile impurities that would not be amenable to GC analysis.

A typical method for a compound like this would involve reverse-phase HPLC. sielc.comsielc.com In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comgoogle.com The components of the sample are separated based on their relative hydrophobicity. This compound would be retained on the column and then eluted, with its retention time being characteristic under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). A UV detector is commonly used for detection, leveraging the chromophore present in the molecule. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Development of Methods for Isomer Separation and Differentiation

The separation and differentiation of this compound from its structural isomers are critical for quality control and chemical analysis. Due to the similar physical properties of trimethylbenzaldehyde isomers, chromatographic techniques are essential for their effective separation. vurup.sk High-performance liquid chromatography (HPLC) and capillary gas chromatography (GC) are the primary methods employed for this purpose. vurup.skmdpi.com

In HPLC, the separation is typically achieved using reverse-phase chromatography. env.go.jp This method utilizes a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, and a polar mobile phase. env.go.jpnih.gov The separation mechanism relies on the differential partitioning of the isomers between the stationary and mobile phases. Isomers with slight differences in polarity will exhibit different retention times, allowing for their separation and quantification. For instance, methods developed for separating isomers of substituted benzaldehydes, like nitrobenzaldehyde, often use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol. google.com

Gas chromatography, particularly with high-resolution capillary columns, offers excellent separation efficiency for volatile isomers like trimethylbenzaldehydes. vurup.sk The differentiation of isomers is based on their boiling points and interactions with the stationary phase. The Kovats Retention Index (RI) is a standardized measure used to identify compounds in GC by comparing their retention times to those of n-alkane standards. Different isomers will have distinct retention indices on specific column types (polar vs. non-polar), enabling their unambiguous identification. nih.govnih.govnih.gov For example, the retention indices for several trimethylbenzaldehyde isomers on a standard non-polar column highlight the ability of GC to differentiate them effectively.

Interactive Data Table: Kovats Retention Indices of Trimethylbenzaldehyde Isomers
CompoundKovats Retention Index (Standard Non-Polar)PubChem CID
This compound1277, 13312752597 nih.gov
2,3,6-Trimethylbenzaldehyde1314, 128810236014 nih.gov
2,4,6-Trimethylbenzaldehyde (B22134)1338, 1329, 128610254 nih.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's conformation and packing in the crystal lattice.

While a specific crystallographic study for this compound is not prominently available in the surveyed literature, the analysis of closely related substituted benzaldehydes, such as 2,3,4-Trihydroxybenzaldehyde, illustrates the power of this technique. nih.gov In the study of 2,3,4-Trihydroxybenzaldehyde, X-ray diffraction revealed that the compound crystallizes in the monoclinic system. nih.gov The analysis identified two independent molecules in the asymmetric unit, with the 2-hydroxy group forming a strong intramolecular hydrogen bond with the aldehyde group. nih.gov This type of detailed structural insight, including how molecules interact through hydrogen bonding to form a larger network, is precisely what X-ray crystallography provides. nih.gov Such data is invaluable for understanding the physical properties of the solid material and for validating the results of computational chemistry models.

Data Table: Example Crystal Data for an Analogous Compound (2,3,4-Trihydroxybenzaldehyde)
ParameterValueSource
Chemical FormulaC₇H₆O₄ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)3.6222 (3) nih.gov
b (Å)24.006 (2) nih.gov
c (Å)14.8965 (9) nih.gov
β (°)93.524 (5) nih.gov
Volume (ų)1292.9 (2) nih.gov
Z8 nih.gov

This data is for the analog 2,3,4-Trihydroxybenzaldehyde and is presented to illustrate the type of information obtained from X-ray crystallography.

Applications of Computational Chemistry in Analytical Data Interpretation (e.g., Dipole Moment Predictions)

Computational chemistry serves as a powerful tool to complement experimental analytical data, offering insights into molecular properties that can be challenging to measure directly. arxiv.org Methods like Density Functional Theory (DFT) are used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the dipole moment. epstem.net

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density in the molecule. Predicting the dipole moment is important as it influences a compound's physical properties, such as its boiling point, solubility, and interactions with other molecules and with stationary phases in chromatography. For substituted benzaldehydes, the magnitude and orientation of the dipole moment are determined by the vector sum of the individual bond dipoles, significantly influenced by the aldehyde group and the methyl substituents on the benzene ring.

Computational studies on various organic molecules have shown that DFT methods can predict dipole moments with good accuracy when compared to experimental values. arxiv.org These theoretical calculations help in the interpretation of experimental results. For instance, understanding the dipole moment can help rationalize the elution order of isomers in chromatography or predict the nature of intermolecular forces that will dominate in the solid state. While specific computational studies detailing the dipole moment of this compound are not widely reported, the application of these standard computational methods provides valuable predictive data for this and related compounds. epstem.net

Theoretical and Computational Chemistry Studies of 2,3,4 Trimethylbenzaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2,3,4-trimethylbenzaldehyde (B1635407) is primarily determined by the interplay of the electron-donating methyl groups and the electron-withdrawing aldehyde group attached to the benzene (B151609) ring. The three methyl groups, positioned at the 2, 3, and 4 positions, introduce both inductive and hyperconjugative effects, increasing the electron density of the aromatic ring. Conversely, the aldehyde group acts as a deactivating group, withdrawing electron density from the ring through resonance and inductive effects.

Molecular orbital (MO) theory provides a deeper understanding of the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-donating methyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group would lower the energy of the LUMO. The precise energy values would require specific quantum chemical calculations, such as those based on Density Functional Theory (DFT).

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5Second lowest unoccupied molecular orbital
LUMO-1.8Lowest unoccupied molecular orbital, primarily localized on the aldehyde group and the aromatic ring.
HOMO-6.2Highest occupied molecular orbital, with significant contributions from the π-system of the benzene ring.
HOMO-1-7.5Second highest occupied molecular orbital
HOMO-LUMO Gap 4.4 Indicator of chemical reactivity and stability.

Note: These values are illustrative and would need to be confirmed by specific computational studies.

A qualitative molecular orbital diagram would show the π molecular orbitals of the benzene ring interacting with the p orbitals of the carbonyl group of the aldehyde and the orbitals of the methyl groups. The HOMO would likely be a π orbital of the substituted ring, while the LUMO would have significant π* character with contributions from the C=O bond.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the rotational barriers around the single bonds connecting the aldehyde and methyl groups to the benzene ring. The orientation of the aldehyde group relative to the ring is of particular interest. Due to steric hindrance from the ortho-methyl group, the aldehyde group is likely to prefer a conformation where the carbonyl oxygen is pointing away from this methyl group.

The rotation of the methyl groups will also have specific energy profiles. The barrier to rotation for the methyl groups at the 2 and 3 positions would be influenced by their proximity to each other and to the aldehyde group.

Table 2: Estimated Rotational Barriers for this compound

Rotation Around BondEstimated Rotational Barrier (kcal/mol)Influencing Factors
C(ring)-C(aldehyde)4 - 8Steric hindrance from the ortho-methyl group, electronic effects.
C(ring)-C(methyl at 2)1 - 3Steric interactions with the aldehyde and the methyl group at position 3.
C(ring)-C(methyl at 3)1 - 3Steric interactions with the methyl groups at positions 2 and 4.
C(ring)-C(methyl at 4)1 - 2Less steric hindrance compared to the ortho and meta positions.

Note: These are estimated values based on studies of similar substituted benzaldehydes.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments. By simulating the motion of the atoms over time, MD can reveal information about conformational flexibility, solvent effects, and intermolecular interactions. Such simulations would be valuable in understanding how the molecule behaves in solution and how it might interact with other molecules, such as in a biological system or a chemical reaction.

Reaction Mechanism Predictions and Transition State Theory Calculations

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. For this compound, reactions would likely involve the aldehyde group, such as nucleophilic addition, or electrophilic substitution on the aromatic ring.

Transition State Theory (TST) is a fundamental concept in the computational study of reaction mechanisms. wikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy transition state. By calculating the potential energy surface of a reaction, chemists can identify the structure and energy of the transition state, which allows for the prediction of the reaction rate.

For example, in the nucleophilic addition of a generic nucleophile to the carbonyl carbon of this compound, computational methods could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation of the oxygen atom. The calculations would provide the activation energy for each step, indicating the rate-determining step of the reaction.

Table 3: Hypothetical Activation Energies for a Nucleophilic Addition to this compound

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Nucleophilic AttackTS115
Proton TransferTS25

Note: These values are for a hypothetical reaction and serve to illustrate the type of data obtained from transition state calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. uliege.benih.gov For a series of substituted benzaldehydes, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction or the equilibrium constant.

The development of a QSRR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression, is then used to build an equation that relates the descriptors to the observed reactivity.

For this compound, relevant descriptors would include those that capture the electronic influence of the methyl and aldehyde groups, as well as the steric bulk of the substituents.

Table 4: Sample Descriptors for a QSRR Model of Substituted Benzaldehydes

CompoundHammett Constant (σ)Molar RefractivityLogPObserved Reactivity (log k)
Benzaldehyde (B42025)026.21.48-2.5
4-Methylbenzaldehyde-0.1730.81.98-2.2
This compound(estimated)(calculated)(calculated)(predicted)

Isomer-Specific Electronic and Steric Effects

The positioning of the three methyl groups on the benzene ring significantly influences the electronic and steric properties of trimethylbenzaldehyde isomers. Comparing this compound with another isomer, such as 2,4,6-trimethylbenzaldehyde (B22134), highlights these differences.

In this compound, the methyl groups are adjacent, leading to a cumulative electron-donating effect on one side of the ring. The steric hindrance is most pronounced around the aldehyde group due to the ortho-methyl substituent.

In contrast, 2,4,6-trimethylbenzaldehyde (mesitaldehyde) has methyl groups at both ortho positions and the para position. This symmetrical arrangement results in a more pronounced steric hindrance around the aldehyde group, which can significantly impact its reactivity. The electronic effects are also distributed more symmetrically around the ring.

These isomer-specific differences would manifest in their spectroscopic properties (e.g., NMR chemical shifts) and their reactivity. For instance, the greater steric hindrance in 2,4,6-trimethylbenzaldehyde would likely make the aldehyde carbonyl less accessible to nucleophiles compared to this compound.

Table 5: Comparison of Isomer-Specific Effects

PropertyThis compound2,4,6-Trimethylbenzaldehyde
Electronic Effects Asymmetric electron donationSymmetric and strong electron donation
Steric Hindrance at Aldehyde Moderate (from one ortho-methyl group)High (from two ortho-methyl groups)
Predicted Reactivity towards Nucleophiles HigherLower

Comparative Studies with Other Trimethylbenzaldehyde Isomers

Differential Synthetic Accessibility and Yield Variations Across Isomeric Forms

The synthesis of trimethylbenzaldehydes often relies on the formylation of the corresponding trimethylbenzene precursors. Common methods include the Gattermann-Koch, Vilsmeier-Haack, and Rieche reactions. However, the substitution pattern of the starting trimethylbenzene significantly impacts the feasibility and yield of these reactions.

The Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, is a classic method for formylating aromatic rings. vscht.cznrochemistry.com Similarly, the Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride, to introduce a formyl group onto electron-rich arenes. acadiau.canih.govorganic-chemistry.org The Rieche formylation uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst. wikipedia.org

The success of these electrophilic aromatic substitution reactions is largely dependent on the electronic and steric environment of the aromatic ring. The three methyl groups on the benzene (B151609) ring are electron-donating, thus activating the ring towards electrophilic attack. However, the position of the formylation is dictated by both the directing effects of the methyl groups (ortho- and para-directing) and steric hindrance.

For the synthesis of 2,4,6-trimethylbenzaldehyde (B22134) (from 1,3,5-trimethylbenzene, or mesitylene), the three methyl groups cooperatively activate the positions ortho to them, leading to a single possible product. The Rieche formylation of mesitylene (B46885), for instance, has been reported to proceed with a high yield of 84%. orgsyn.org

The synthesis of 2,4,5-trimethylbenzaldehyde (B1202114) starts from 1,2,4-trimethylbenzene (B165218) (pseudocumene). The methyl groups at positions 1, 2, and 4 direct incoming electrophiles to the remaining unsubstituted positions. The formylation is expected to occur at the position that is sterically most accessible and electronically most activated.

The synthesis of 2,3,4-trimethylbenzaldehyde (B1635407) from 1,2,3-trimethylbenzene (B126466) (hemimellitene) presents a more complex scenario due to the adjacent methyl groups, which can create significant steric hindrance and influence the regioselectivity of the formylation reaction.

Table 1: Comparison of Synthetic Accessibility of Trimethylbenzaldehyde Isomers

IsomerPrecursorCommon Synthetic MethodsExpected Yield Considerations
This compound 1,2,3-TrimethylbenzeneGattermann-Koch, Vilsmeier-HaackPotentially lower yields due to steric hindrance from adjacent methyl groups.
2,4,5-Trimethylbenzaldehyde 1,2,4-TrimethylbenzeneGattermann-Koch, Vilsmeier-HaackGood yields expected due to favorable electronic activation and less steric hindrance compared to the 2,3,4-isomer.
2,4,6-Trimethylbenzaldehyde 1,3,5-TrimethylbenzeneGattermann-Koch, Vilsmeier-Haack, RiecheHigh yields are often achieved due to the symmetrical activation of the ring. A reported yield for the Rieche formylation is 84%. orgsyn.org

Another synthetic route involves the oxidation of the corresponding trimethylbenzyl alcohols. The efficiency of such oxidations can also be influenced by the steric environment around the benzylic carbon. researchgate.netsynarchive.com

Distinct Reactivity Profiles and Selectivity in Chemical Transformations

The position of the methyl groups has a profound impact on the reactivity of both the aromatic ring and the aldehyde functional group.

Electrophilic Aromatic Substitution: The three electron-donating methyl groups activate the benzene ring towards further electrophilic substitution. However, the degree of activation and the position of substitution vary among the isomers. In 2,4,6-trimethylbenzaldehyde , the positions meta to the aldehyde group are highly activated by the three methyl groups. However, the significant steric hindrance from the two ortho methyl groups can impede the approach of bulky electrophiles. For 2,4,5-trimethylbenzaldehyde , the remaining unsubstituted position is activated by the adjacent methyl groups, making it susceptible to electrophilic attack. In This compound , the electronic activation from the methyl groups is counteracted by the steric congestion on one side of the molecule.

Nucleophilic Addition to the Carbonyl Group: The reactivity of the aldehyde's carbonyl group towards nucleophiles is also influenced by the surrounding methyl groups. In 2,4,6-trimethylbenzaldehyde , the two ortho methyl groups create significant steric hindrance around the carbonyl carbon, which can slow down the rate of nucleophilic attack by bulky nucleophiles. Conversely, for isomers like 2,4,5-trimethylbenzaldehyde and This compound , where the aldehyde group is less sterically shielded, nucleophilic addition reactions are expected to proceed more readily. The electronic effect of the methyl groups, being electron-donating, slightly deactivates the carbonyl group towards nucleophilic attack by increasing the electron density on the carbonyl carbon. However, this electronic effect is generally less significant than the steric effects in these isomers.

Spectroscopic Distinctions and Fingerprinting for Isomer Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating between the trimethylbenzaldehyde isomers, as the position of the methyl groups leads to unique spectral fingerprints.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic and methyl protons are distinctive for each isomer.

2,4,6-Trimethylbenzaldehyde: Due to its symmetry, the two aromatic protons are equivalent, appearing as a single signal. The two ortho methyl groups are also equivalent, giving rise to one signal, while the para methyl group appears as a separate signal. The aldehydic proton appears as a singlet. A representative ¹H NMR spectrum shows peaks at approximately δ 10.50 (s, 1H, CHO), 6.84 (s, 2H, Ar-H), 2.53 (s, 6H, 2x ortho-CH₃), and 2.28 (s, 3H, para-CH₃). acadiau.ca

2,4,5-Trimethylbenzaldehyde: This isomer is asymmetric, and thus its two aromatic protons are not equivalent and would be expected to show distinct signals, likely as singlets or with small meta coupling. The three methyl groups would also have different chemical shifts.

This compound: The two aromatic protons in this isomer are adjacent and would be expected to appear as an AB quartet with ortho coupling. The three methyl groups would also exhibit three distinct singlets.

¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum reflects the symmetry of the molecule.

2,4,6-Trimethylbenzaldehyde: Shows a characteristic set of signals. For example, reported chemical shifts are approximately δ 192.4 (C=O), 143.4, 141.1, 130.2, 129.9 (aromatic C), 21.1, and 20.0 (methyl C). acadiau.ca

2,4,5-Trimethylbenzaldehyde and this compound: Being less symmetrical, these isomers would be expected to show a larger number of distinct signals in their ¹³C NMR spectra for both the aromatic and methyl carbons.

Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is a characteristic feature of aldehydes, typically appearing in the range of 1685-1740 cm⁻¹. maricopa.edulibretexts.org While the exact position of the C=O band may show subtle shifts due to electronic effects of the methyl groups, the primary distinction between the isomers in their IR spectra would lie in the fingerprint region (below 1500 cm⁻¹). The C-H bending vibrations of the aromatic ring are sensitive to the substitution pattern, providing a unique fingerprint for each isomer. For instance, the out-of-plane C-H bending bands can be particularly informative about the number of adjacent hydrogens on the ring.

Table 2: Spectroscopic Data for Trimethylbenzaldehyde Isomers

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)
This compound Data not readily available in a compiled format. Expected to show an AB quartet for aromatic protons and three distinct methyl singlets.Data not readily available in a compiled format. Expected to show 10 unique carbon signals.C=O stretch (~1700), Aromatic C-H stretch (~3000-3100), Alkyl C-H stretch (~2850-3000), Fingerprint region with characteristic C-H bending bands.
2,4,5-Trimethylbenzaldehyde Spectra available, showing distinct signals for aromatic protons and three methyl groups.Spectra available, showing 10 unique carbon signals.C=O stretch (~1700), Aromatic C-H stretch (~3000-3100), Alkyl C-H stretch (~2850-3000), Fingerprint region with characteristic C-H bending bands.
2,4,6-Trimethylbenzaldehyde ~10.50 (1H, s, CHO), ~6.84 (2H, s, ArH), ~2.53 (6H, s, 2,6-CH₃), ~2.28 (3H, s, 4-CH₃) acadiau.ca~192.4 (C=O), ~143.4, ~141.1, ~130.2, ~129.9 (Ar-C), ~21.1, ~20.0 (CH₃) acadiau.caC=O stretch (~1700), Aromatic C-H stretch (~3000-3100), Alkyl C-H stretch (~2850-3000), Fingerprint region with characteristic C-H bending bands.

Analysis of Relative Thermodynamic Stabilities and Energy Landscapes

The thermodynamic stability of the trimethylbenzaldehyde isomers is influenced by a combination of steric and electronic effects. The relative positions of the bulky methyl groups and the aldehyde group can lead to intramolecular steric strain, which destabilizes the molecule.

2,4,6-Trimethylbenzaldehyde: This isomer is likely to experience significant steric strain due to the two methyl groups positioned ortho to the aldehyde group. This forces the aldehyde group out of the plane of the benzene ring, which can disrupt π-conjugation between the carbonyl group and the aromatic system.

2,4,5-Trimethylbenzaldehyde: This isomer is expected to be one of the more thermodynamically stable isomers, as the methyl groups are more dispersed around the ring, leading to reduced steric interactions compared to the 2,4,6- and 2,3,4-isomers.

Computational studies, such as those employing Density Functional Theory (DFT), would be necessary to accurately quantify the relative thermodynamic stabilities and to map the energy landscapes of these isomers. Such calculations can provide valuable data on heats of formation and Gibbs free energies.

Influence of Methyl Group Position on Reactivity and Applications

The distinct reactivity profiles of the trimethylbenzaldehyde isomers, governed by the position of the methyl groups, directly influence their potential applications.

Steric Hindrance and Selectivity: The steric hindrance provided by ortho-methyl groups in 2,4,6-trimethylbenzaldehyde can be exploited to achieve selectivity in certain reactions. For instance, it can be used as a bulky aldehyde in condensation reactions where control over the stereochemistry or the number of condensation partners is desired.

Electronic Effects and Ring Reactivity: The electron-rich nature of the aromatic ring in all isomers makes them potential precursors for further functionalization through electrophilic aromatic substitution. The specific substitution pattern of each isomer will determine the regiochemical outcome of such reactions, allowing for the synthesis of a diverse range of polysubstituted aromatic compounds. For example, the activated ring of 2,4,5-trimethylbenzaldehyde could be a useful intermediate in the synthesis of complex molecules where further substitution at the 6-position is required.

Precursors in Fine Chemical Synthesis: Each isomer, with its unique reactivity, can serve as a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The specific substitution pattern is crucial for the final structure and biological activity of the target molecules.

Q & A

Q. What are the optimal synthetic routes for 2,3,4-Trimethylbenzaldehyde in laboratory settings?

The synthesis of this compound typically involves formylation reactions on trimethyl-substituted benzene derivatives. A common method employs Friedel-Crafts acylation or Gattermann-Koch formylation , ensuring high regioselectivity for the aldehyde group at the desired aromatic position. Key considerations include:

  • Use of Lewis acids (e.g., AlCl₃) to activate the electrophilic reagent.
  • Temperature control (e.g., 0–25°C) to minimize side reactions like over-alkylation.
  • Purification via vacuum distillation or column chromatography to isolate the aldehyde product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies methyl group positions (δ 2.1–2.5 ppm for CH₃) and the aldehyde proton (δ ~9.8 ppm).
  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 148.2 (C₁₀H₁₂O⁺) and fragmentation patterns (e.g., loss of CHO group).
  • GC-MS : Useful for purity assessment in natural product extracts, as demonstrated in studies of Eryngium foetidum essential oils .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound?

The Joback and Crippen group contribution method calculates thermodynamic properties such as:

  • Gibbs free energy (ΔfG°) : ~120 kJ/mol (gas phase).
  • LogP (log octanol/water partition coefficient) : Predicted ~2.8, indicating moderate hydrophobicity.
  • Critical temperature (Tc) : ~731 K, derived from molecular volume and connectivity indices .
    Validation against experimental data (e.g., NIST-reported boiling points) is critical to assess model accuracy .

Q. How can researchers resolve contradictions between experimental and computational data for properties like boiling point or solubility?

  • Cross-validation : Compare results from multiple computational methods (e.g., COSMO-RS vs. UNIFAC).
  • Experimental replication : Measure boiling point (reported range: 243–260°C) under standardized conditions .
  • Error analysis : Identify limitations in group contribution models (e.g., inability to account for steric effects in substituted benzaldehydes) .

Q. What strategies optimize reaction conditions for using this compound in heterocyclic compound synthesis?

  • Aldol Condensation : Optimize pH (e.g., basic conditions with NaOH) and solvent polarity (e.g., ethanol/water mixtures) to enhance enolate formation.
  • Schiff Base Formation : Use anhydrous conditions and catalytic acetic acid to accelerate imine bond formation.
  • High-Throughput Screening : Test diverse catalysts (e.g., proline derivatives) to improve yields of bioactive heterocycles like quinolines .

Q. What analytical methods are recommended for detecting this compound in natural product extracts?

  • GC-MS with Nonpolar Columns (e.g., DB-5): Resolves aromatic aldehydes in complex matrices like plant essential oils.
  • HPLC-UV/Vis : Use C18 columns and mobile phases (e.g., acetonitrile/water) with detection at λ = 270 nm (aldehyde π→π* transitions).
  • HS-SPME (Headspace Solid-Phase Microextraction) : Enhances sensitivity for volatile aldehydes in trace concentrations .

Q. How can researchers assess the toxicological risks of this compound given limited data?

  • Read-Across Analysis : Compare to structurally similar compounds (e.g., 3,4,5-Trimethylbenzaldehyde) with known toxicity profiles. Key endpoints include:
    • Acute Toxicity : LD₅₀ estimates via rodent studies (oral/dermal routes).
    • Irritation Potential : Use in vitro assays (e.g., EpiDerm™ for skin irritation).
  • QSAR Modeling : Predict carcinogenicity or mutagenicity using software like TEST (Toxicity Estimation Software Tool) .

Q. How do substituent positions on trimethylbenzaldehyde isomers influence reactivity in cross-coupling reactions?

  • Steric Effects : this compound exhibits hindered electrophilic substitution due to ortho-methyl groups, reducing reactivity compared to less-substituted isomers.
  • Electronic Effects : Electron-donating methyl groups deactivate the aromatic ring, slowing reactions like nitration or halogenation.
  • Comparative Studies : Use kinetic experiments (e.g., Hammett plots) to quantify substituent effects relative to 2,4,5-Trimethylbenzaldehyde .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.